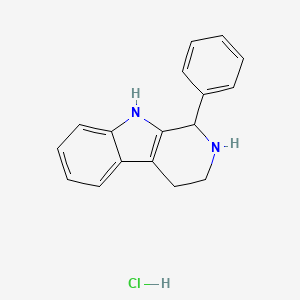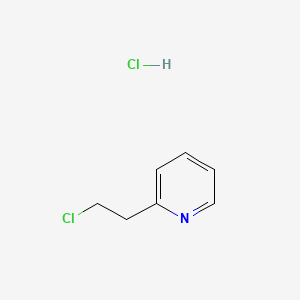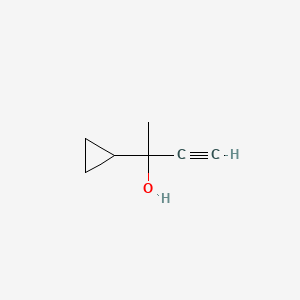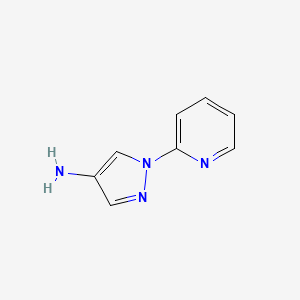![molecular formula C10H12N2O3 B1296016 n-[4-(Acetylamino)phenyl]glycine CAS No. 588-92-1](/img/structure/B1296016.png)
n-[4-(Acetylamino)phenyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Acetylamino)phenyl]glycine is a derivative of phenylglycine, a non-proteinogenic aromatic amino acid that is found in a variety of peptide natural products, including antibiotics and biologically active peptides . This compound is structurally related to N-(phenylsulfonyl)glycines, which have been studied for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications .
Synthesis Analysis
The synthesis of N-[4-(Acetylamino)phenyl]glycine analogues has been explored in the context of creating inhibitors for aldose reductase. Compounds with a phenylsulfonyl moiety and various substitutions at the N- and 2- positions have been prepared to enhance the inhibitory activity and affinity for the enzyme . Specifically, the introduction of a benzoylamino group at the 4-position of the phenyl ring has been shown to significantly increase the inhibitory potency, suggesting that the additional carbonyl moiety and aromatic ring may interact with complementary sites on the enzyme .
Molecular Structure Analysis
The molecular structure of N-[4-(Acetylamino)phenyl]glycine and its analogues is crucial for their interaction with aldose reductase. The presence of substituents such as the benzoylamino group affects the binding to the enzyme. Kinetic studies have indicated that these compounds function as uncompetitive inhibitors, which suggests that they may interact at a common inhibitor binding site on the enzyme . Furthermore, the stereochemistry of these compounds is important, as the S enantiomers have been found to be more active than the R enantiomers .
Chemical Reactions Analysis
The chemical reactivity of N-[4-(Acetylamino)phenyl]glycine derivatives is influenced by their functional groups. For instance, the presence of a sulfonyl group and various amino substituents can affect the lipophilic character of the molecules and, consequently, their interaction with biological targets such as aldose reductase . The introduction of an aromatic ring in the glycine side chain, as seen in the anthranilates, can decrease the affinity for the enzyme, indicating that the precise arrangement of functional groups is critical for activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[4-(Acetylamino)phenyl]glycine derivatives are determined by their molecular structure. For example, the electronic spectra of related compounds such as glycine and N-acetylglycine have been studied using theoretical methods, revealing that excitations are predominantly located at the carboxylic acid group . These properties are essential for understanding the interaction of these compounds with aldose reductase and their potential as therapeutic agents. Additionally, the formation of triorganotin(IV) derivatives with N-acetylamino acids suggests that these compounds can engage in coordination chemistry, which could be relevant for their biological activity .
Aplicaciones Científicas De Investigación
-
Protein Engineering and Drug Discovery
- Unnatural amino acids have gained significant attention in protein engineering and drug discovery as they allow the evolution of proteins with enhanced stability and activity .
- The incorporation of unnatural amino acids into proteins offers a rational approach to engineer enzymes for designing efficient biocatalysts that exhibit versatile physicochemical properties and biological functions .
- Unnatural amino acids offer a wide array of applications such as antibody-drug conjugates, probes for change in protein conformation and structure–activity relationships, peptide-based imaging, antimicrobial activities, etc .
-
Antitumor Activity
- CI-994 or N-acetyldinaline [4-(acetylamino)-N-(2-amino-phenyl) benzamide] is an antitumor cytostatic agent currently undergoing clinical trial .
- Although several changes in cellular metabolism induced by the drug have been characterized, the primary molecular mechanism of its antitumor activity has been previously unknown .
Propiedades
IUPAC Name |
2-(4-acetamidoanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)12-9-4-2-8(3-5-9)11-6-10(14)15/h2-5,11H,6H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLVDWAUHOXWJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974319 |
Source


|
| Record name | N-{4-[(1-Hydroxyethylidene)amino]phenyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[4-(Acetylamino)phenyl]glycine | |
CAS RN |
588-92-1 |
Source


|
| Record name | NSC4017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{4-[(1-Hydroxyethylidene)amino]phenyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

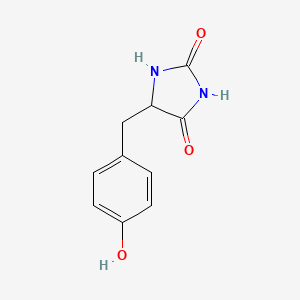
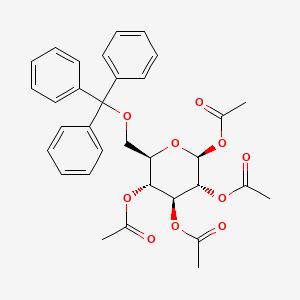
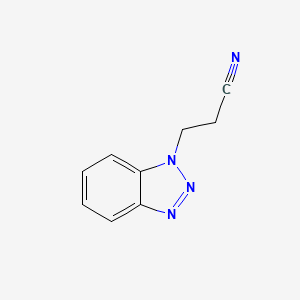

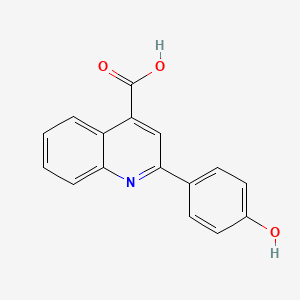

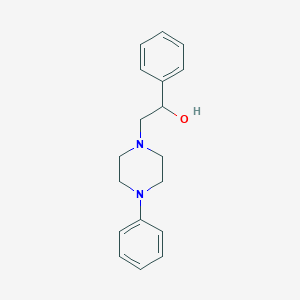
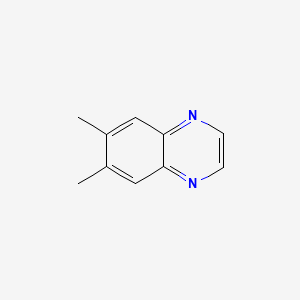
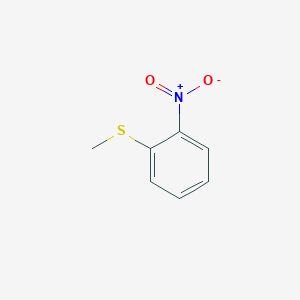
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1295952.png)
